(S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride
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Overview
Description
(S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and an appropriate chiral amine.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes to maintain consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Catalysts: Catalysts like palladium on carbon may be employed in certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
(S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions.
Effects: The compound’s effects depend on its binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride: The enantiomer of the compound with different stereochemistry.
2-(1-Amino-2-methylpropyl)pyridin-4-amine: The non-dihydrochloride form of the compound.
Pyridine derivatives: Other compounds with similar pyridine structures but different functional groups.
Uniqueness
(S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride is unique due to its specific stereochemistry and potential biological activities, which may differ from its enantiomers and other pyridine derivatives.
Properties
Molecular Formula |
C9H17Cl2N3 |
---|---|
Molecular Weight |
238.15 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c1-6(2)9(11)8-5-7(10)3-4-12-8;;/h3-6,9H,11H2,1-2H3,(H2,10,12);2*1H/t9-;;/m0../s1 |
InChI Key |
HFYHWPIXOUELKU-WWPIYYJJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC=CC(=C1)N)N.Cl.Cl |
Canonical SMILES |
CC(C)C(C1=NC=CC(=C1)N)N.Cl.Cl |
Origin of Product |
United States |
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